4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine
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Description
The compound “4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine” is a derivative of piperazine. Piperazine derivatives are known to have significant effects on allergic asthma and allergic itching .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 . Therefore, the selection of various substituents on top of the benzyl-piperidine residue is a well-established approach in the synthesis of new active agents .Molecular Structure Analysis
The molecular structure of “this compound” involves a piperazine ring where the nitrogen ring atom carries an aryl group . The compound also contains a sulfonyl group attached to a chloronaphthalene ring .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Mechanism of Action
While the specific mechanism of action for “4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine” is not explicitly mentioned in the search results, it’s worth noting that piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies .
Properties
IUPAC Name |
4-benzyl-1-(4-chloronaphthalen-1-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2S/c23-21-10-11-22(20-9-5-4-8-19(20)21)27(25,26)24-14-12-18(13-15-24)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMAMBVRWAEEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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